Cas no 831-29-8 ((2,4-Dimethoxyphenyl)acetone)

(2,4-Dimethoxyphenyl)acetone is a versatile organic compound characterized by its dimethoxy-substituted phenylacetone structure. This intermediate is particularly valuable in synthetic chemistry due to its reactivity as a ketone and the electron-donating effects of the methoxy groups, which enhance its utility in electrophilic aromatic substitution and condensation reactions. Its well-defined molecular framework makes it a preferred precursor in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The compound’s stability under standard conditions and compatibility with a range of reagents further contribute to its applicability in multi-step organic transformations. High purity grades are available to meet rigorous research and industrial requirements.
(2,4-Dimethoxyphenyl)acetone structure
(2,4-Dimethoxyphenyl)acetone structure
Product Name:(2,4-Dimethoxyphenyl)acetone
CAS No:831-29-8
MF:C11H14O3
MW:194.227063655853
MDL:MFCD00192065
CID:40036
PubChem ID:592028
Update Time:2025-05-27

(2,4-Dimethoxyphenyl)acetone Chemical and Physical Properties

Names and Identifiers

    • 1-(2,4-Dimethoxyphenyl)propan-2-one
    • 2,4-DimethoxyPhenyl acetone
    • 2-Propanone,(2,4-dimethoxyphenyl)- (7CI)
    • 2,4-Dimethoxybenzyl methyl ketone
    • 1-(2,4-Dimethoxyphenyl)-2-propanone (ACI)
    • 2-Propanone, (2,4-dimethoxyphenyl)- (7CI)
    • (2,4-Dimethoxyphenyl)acetone
    • SCHEMBL267732
    • LDUYRQGNBYKUAG-UHFFFAOYSA-N
    • FT-0659528
    • AKOS015889920
    • CS-0272126
    • 831-29-8
    • 1-(2,4-Dimethoxyphenyl)-propan-2-one
    • A840509
    • 2,4-Dimethoxy Phenyl Acetone
    • 1-(2,4-Dimethoxyphenyl)acetone #
    • DTXSID10343758
    • MFCD00192065
    • 1-(2,4-dimethoxyphenyl)-2-propanone
    • EN300-1830381
    • MDL: MFCD00192065
    • Inchi: 1S/C11H14O3/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7H,6H2,1-3H3
    • InChI Key: LDUYRQGNBYKUAG-UHFFFAOYSA-N
    • SMILES: O=C(CC1C(OC)=CC(OC)=CC=1)C

Computed Properties

  • Exact Mass: 194.09400
  • Monoisotopic Mass: 194.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.07
  • Boiling Point: 170-175 ºC (20 mmHg)
  • Flash Point: >110 ºC
  • Refractive Index: 1.529
  • PSA: 35.53000
  • LogP: 1.83530
  • Solubility: Not determined

(2,4-Dimethoxyphenyl)acetone Security Information

  • WGK Germany:3

(2,4-Dimethoxyphenyl)acetone Customs Data

  • HS CODE:2914509090
  • Customs Data:

    China Customs Code:

    2914509090

    Overview:

    2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

(2,4-Dimethoxyphenyl)acetone Pricemore >>

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(2,4-Dimethoxyphenyl)acetone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane
1.2 Reagents: Methanol
1.3 Reagents: Water
Reference
Novel electrophilic species equivalent to α-keto cations. Reactions of 0,0-diprotonated nitro olefins with benzenes yield arylmethyl ketones
Okabe, Kazuaki; et al, Journal of Organic Chemistry, 1989, 54(4), 733-4

Production Method 2

Reaction Conditions
1.1 Reagents: Polyethylene glycol mono(tert-octylphenyl) ether Catalysts: 2-Iodo-5-methylbenzenesulfonic acid Solvents: Isopropanol ,  tert-Butyl methyl ether ,  Water ;  5 min, rt; 30 min, rt → 0 °C
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ;  1 h, 0 °C; 0 °C → 20 °C; 30 h, 20 °C; 105 min, 20 °C; 20 °C → 5 °C; 10 min
1.3 Reagents: Sodium sulfite Solvents: tert-Butyl methyl ether ,  Water ;  rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
1.5 Reagents: Sodium bisulfite Solvents: Isopropanol ,  Water ;  30 h, rt
1.6 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether ,  Water ;  1 - 1.5 h, rt
Reference
Catalytic Oxidative 1,2-Shift in 1,1'-Disubstituted Olefins Using Arene(iodo)sulfonic Acid as the Precatalyst and Oxone as the Oxidant
Purohit, Vikram C.; et al, Organic Letters, 2013, 15(7), 1650-1653

Production Method 3

Reaction Conditions
1.1 Reagents: Selenium dioxide Catalysts: Sulfuric acid Solvents: Dichloromethane ;  10 h, 10 °C
2.1 Catalysts: 9,10-Dimethoxyanthracene Solvents: Acetonitrile ;  20 - 25 h
Reference
Transition-metal-free photoredox intermolecular α-arylation of ketones
Pandey, Ganesh; et al, Organic Chemistry Frontiers, 2018, 5(17), 2610-2614

Production Method 4

Reaction Conditions
1.1 Catalysts: Ammonium acetate
2.1 Reagents: Acetic acid ,  Iron
Reference
Synthesis of iodine-122- and iodine-125-labeled meta-dimethoxy-N,N-dimethyliodophenylisopropylamines
Mathis, Chester A.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1986, 23(2), 115-25

Production Method 5

Reaction Conditions
1.1 Catalysts: 9,10-Dimethoxyanthracene Solvents: Acetonitrile ;  20 - 25 h
Reference
Transition-metal-free photoredox intermolecular α-arylation of ketones
Pandey, Ganesh; et al, Organic Chemistry Frontiers, 2018, 5(17), 2610-2614

Production Method 6

Reaction Conditions
1.1 Reagents: Acetic acid ,  Iron
Reference
Synthesis of iodine-122- and iodine-125-labeled meta-dimethoxy-N,N-dimethyliodophenylisopropylamines
Mathis, Chester A.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1986, 23(2), 115-25

Production Method 7

Reaction Conditions
1.1 Catalysts: Ammonium nitrate Solvents: Diethyl ether
Reference
Synthesis of arylacetones by the SRN 1 arylation of acetone enolate ion
Bunnett, Joseph F.; et al, Chemical & Pharmaceutical Bulletin, 1975, 23(11), 2620-8

Production Method 8

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  10 min, 40 °C; 75 min, 40 °C
1.3 Solvents: Heptane ;  30 min, 23 °C
2.1 Reagents: Polyethylene glycol mono(tert-octylphenyl) ether Catalysts: 2-Iodo-5-methylbenzenesulfonic acid Solvents: Isopropanol ,  tert-Butyl methyl ether ,  Water ;  5 min, rt; 30 min, rt → 0 °C
2.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ;  1 h, 0 °C; 0 °C → 20 °C; 30 h, 20 °C; 105 min, 20 °C; 20 °C → 5 °C; 10 min
2.3 Reagents: Sodium sulfite Solvents: tert-Butyl methyl ether ,  Water ;  rt
2.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
2.5 Reagents: Sodium bisulfite Solvents: Isopropanol ,  Water ;  30 h, rt
2.6 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether ,  Water ;  1 - 1.5 h, rt
Reference
Catalytic Oxidative 1,2-Shift in 1,1'-Disubstituted Olefins Using Arene(iodo)sulfonic Acid as the Precatalyst and Oxone as the Oxidant
Purohit, Vikram C.; et al, Organic Letters, 2013, 15(7), 1650-1653

(2,4-Dimethoxyphenyl)acetone Raw materials

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(CAS:831-29-8)(2,4-Dimethoxyphenyl)acetone
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Quantity:200KG
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Amadis Chemical Company Limited
(CAS:831-29-8)(2,4-Dimethoxyphenyl)acetone
A840509
Purity:99%
Quantity:1g
Price ($):2045.0
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